molecular formula C11H14FNO2 B13483838 Ethyl 2-amino-2-(3-fluorophenyl)propanoate

Ethyl 2-amino-2-(3-fluorophenyl)propanoate

Cat. No.: B13483838
M. Wt: 211.23 g/mol
InChI Key: UCPOMDKTSVQIGX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-fluorophenyl)propanoate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(3-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-amino-2-(3-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(4-fluorophenyl)propanoate
  • Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate

Uniqueness

Ethyl 2-amino-2-(3-fluorophenyl)propanoate is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl 2-amino-2-(3-fluorophenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-3-15-10(14)11(2,13)8-5-4-6-9(12)7-8/h4-7H,3,13H2,1-2H3

InChI Key

UCPOMDKTSVQIGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=CC=C1)F)N

Origin of Product

United States

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